Cas no 5444-91-7 (1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]-)
1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]-
- 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
- 3-((4-methylpiperazin-1-yl)methyl)-1H-indole
- 3-(4-methylpiperazin-1-ylmethyl)-1H-indole
- 3-(4-Methyl-piperazin-1-ylmethyl)-1H-indole
- 3-(4-methyl-piperazin-1-ylmethyl)-indole
- 3-[(4-methyl-1-piperazinyl)methyl]-1H-indole
- AC1L5FLI
- AC1Q1IHJ
- NSC19217
- Oprea1_605174
- Oprea1_796084
- SureCN948662
- AKOS000539859
- SR-01000485154
- BDBM50236848
- DTXSID40280960
- 5444-91-7
- CS-0327019
- NSC-19217
- SCHEMBL948662
- AB00077660-01
- YLWXBMKGZWALKM-UHFFFAOYSA-N
- F0916-2590
- CHEMBL4091082
- 3-(4-Methyl-1-piperazinylmethyl)indole
- Cambridge id 5263410
- EU-0077240
- SR-01000485154-1
- Z131522980
- STK965421
- DS-002924
- AE-848/06057011
-
- MDL: MFCD00450888
- Inchi: 1S/C14H19N3/c1-16-6-8-17(9-7-16)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3
- InChI Key: YLWXBMKGZWALKM-UHFFFAOYSA-N
- SMILES: N1(CC2=CNC3C=CC=CC2=3)CCN(C)CC1
Computed Properties
- Exact Mass: 229.15807
- Monoisotopic Mass: 229.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 22.3A^2
Experimental Properties
- Density: 1.15
- Boiling Point: 386.3°C at 760 mmHg
- Flash Point: 187.4°C
- Refractive Index: 1.639
- PSA: 22.27
- LogP: 1.79110
1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM233760-5g |
3-((4-methylpiperazin-1-yl)methyl)-1H-indole |
5444-91-7 | 95% | 5g |
$555 | 2021-08-04 | |
| Chemenu | CM233760-1g |
3-((4-methylpiperazin-1-yl)methyl)-1H-indole |
5444-91-7 | 95% | 1g |
$208 | 2023-02-02 | |
| Alichem | A139003386-5g |
3-((4-Methylpiperazin-1-yl)methyl)-1h-indole |
5444-91-7 | 95% | 5g |
$599.94 | 2023-09-01 |
1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]-
1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- (CAS No. 5444-91-7): A Comprehensive Overview
1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- (CAS No. 5444-91-7) is a significant chemical compound that has garnered attention in various scientific and industrial applications. This indole derivative is characterized by its unique molecular structure, which includes a piperazine moiety, making it a subject of interest in pharmaceutical research and organic synthesis. The compound's versatility and potential applications have made it a focal point for researchers and industry professionals alike.
The molecular formula of 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- is C14H19N3, and it features an indole core substituted with a 4-methylpiperazinylmethyl group at the 3-position. This structural configuration imparts unique chemical properties, such as enhanced solubility and reactivity, which are crucial for its applications. The compound's CAS number 5444-91-7 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documents.
One of the most notable applications of 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- is in the field of medicinal chemistry. The indole scaffold is a common motif in many biologically active compounds, and the addition of the piperazine ring enhances its potential as a pharmacophore. Researchers are exploring its use in the development of novel therapeutic agents, particularly in areas such as neurological disorders and cancer treatment. These applications align with current trends in drug discovery, where there is a growing demand for innovative small molecules with targeted activity.
In addition to its pharmaceutical potential, 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- is also utilized in organic synthesis. Its reactive sites make it a valuable intermediate for constructing more complex molecules. Chemists leverage its indole-piperazine hybrid structure to design compounds with tailored properties for specific industrial applications. This versatility has led to its inclusion in various research projects aimed at developing new materials and functional chemicals.
The market for 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- is expanding, driven by increasing demand from the pharmaceutical and chemical industries. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the needs of researchers and manufacturers. Its CAS number 5444-91-7 is frequently searched in procurement databases, reflecting its commercial relevance. Furthermore, the compound's stability and compatibility with various reaction conditions make it a preferred choice for laboratory and industrial use.
Environmental and safety considerations are paramount when handling 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]-. While it is not classified as a hazardous material, standard laboratory precautions should be observed to ensure safe usage. Proper storage conditions, such as keeping the compound in a cool, dry place away from direct sunlight, are recommended to maintain its integrity. These guidelines are particularly important for researchers and technicians working with this compound in high-throughput settings.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]-. Innovations in catalytic processes and green chemistry techniques have reduced production costs and improved yields, making the compound more readily available for research and development. These developments are aligned with the broader industry trend toward sustainable and efficient chemical synthesis, which is a hot topic among scientists and environmental advocates.
Looking ahead, the future of 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- appears promising. Its applications in drug discovery, material science, and other high-tech fields are expected to grow, driven by ongoing research and technological advancements. As the scientific community continues to explore its potential, this compound is likely to remain a key player in the development of next-generation chemicals and pharmaceuticals. For those interested in cutting-edge chemistry, 1H-Indole,3-[(4-methyl-1-piperazinyl)methyl]- represents an exciting area of study and innovation.
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